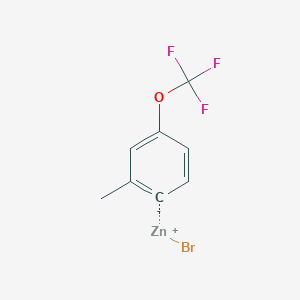
(2-Methyl-4-(trifluoromethoxy)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is a solution in tetrahydrofuran (THF), which acts as a solvent to stabilize the organozinc species. The trifluoromethoxy group imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-methyl-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 2-methyl-4-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-methyl-4-(trifluoromethoxy)phenyl bromide+Zn→(2-methyl-4-(trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-methyl-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles like alkyl halides or acyl chlorides.
Coupling Reactions: Often require catalysts like palladium or nickel complexes.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted aromatic compounds.
Coupling Reactions: Produce biaryl or diaryl compounds.
Oxidation and Reduction Reactions: Result in oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine:
Drug Development: Utilized in the synthesis of drug candidates with trifluoromethoxy groups, which can enhance bioavailability and metabolic stability.
Industry:
Material Science: Employed in the development of advanced materials with specific properties, such as hydrophobicity or electrical conductivity.
Mechanism of Action
The mechanism by which (2-methyl-4-(trifluoromethoxy)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. The zinc atom facilitates this transfer by stabilizing the negative charge on the phenyl group, making it a potent nucleophile. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product.
Comparison with Similar Compounds
(2-methyl-4-(trifluoromethyl)phenyl)zinc bromide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
(4-(trifluoromethoxy)phenyl)zinc bromide: Lacks the methyl group at the 2-position.
(2-methylphenyl)zinc bromide: Lacks the trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in (2-methyl-4-(trifluoromethoxy)phenyl)zinc bromide imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules where specific reactivity is required.
Properties
Molecular Formula |
C8H6BrF3OZn |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C8H6F3O.BrH.Zn/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RKRIGADHKZVVDG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
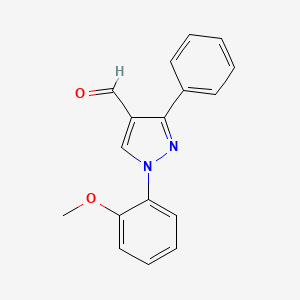
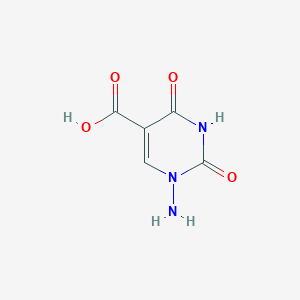
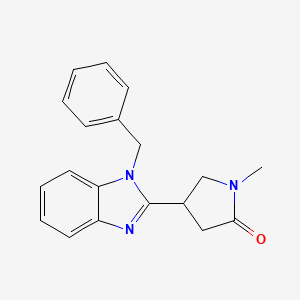
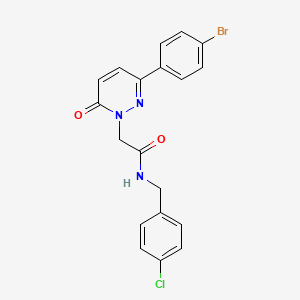
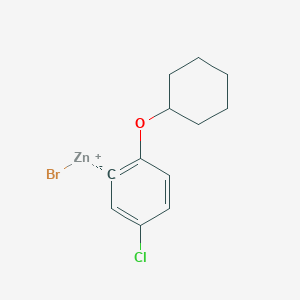

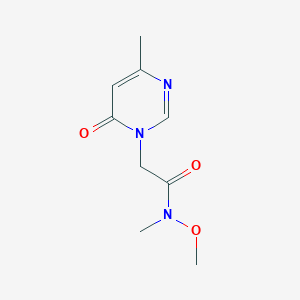
![N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14879240.png)
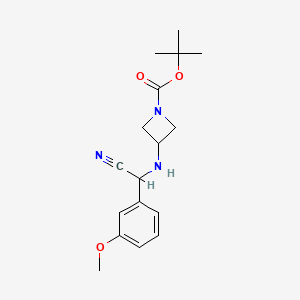

![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)

![6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14879267.png)
